3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 897833-06-6
Cat. No.: VC4369323
Molecular Formula: C22H20ClN3O2S
Molecular Weight: 425.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897833-06-6 |
|---|---|
| Molecular Formula | C22H20ClN3O2S |
| Molecular Weight | 425.93 |
| IUPAC Name | 3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C22H20ClN3O2S/c1-22(2,3)26-20(27)19-18(24)17-14(16-5-4-10-28-16)11-15(25-21(17)29-19)12-6-8-13(23)9-7-12/h4-11H,24H2,1-3H3,(H,26,27) |
| Standard InChI Key | SEHCNUOHVFSQIN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CO3)C4=CC=C(C=C4)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thieno[2,3-b]pyridine core, a bicyclic system combining thiophene and pyridine rings. Key substituents include:
-
Amino group at position 3
-
N-tert-butyl carboxamide at position 2
-
4-Chlorophenyl at position 6
-
Furan-2-yl at position 4
This arrangement creates a planar, conjugated system with hydrogen-bonding capabilities via the amino and carboxamide groups, while the chlorophenyl and furanyl moieties enhance lipophilicity.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀ClN₃O₂S |
| Molecular Weight | 425.93 g/mol |
| IUPAC Name | 3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide |
| SMILES | CC(C)(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CO3)C4=CC=C(C=C4)Cl)N |
| Topological Polar Surface Area | 112 Ų (estimated) |
Solubility data remain unreported, but analog studies suggest limited aqueous solubility due to the aromatic and aliphatic hydrophobic groups. The tert-butyl carboxamide likely improves metabolic stability compared to ester or ketone analogs .
Synthesis and Structural Modifications
General Thienopyridine Synthesis
While no published route explicitly describes this compound’s synthesis, established methods for analogous thieno[2,3-b]pyridines involve:
-
Heterocyclic Ring Formation: Cyclocondensation of α,β-unsaturated nitriles with thioamides via Thorpe-Ziegler reactions .
-
Electrophilic Substitution: Halogenation or Friedel-Crafts alkylation/acylation at reactive positions (e.g., C-5 or C-6) .
-
Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups like 4-chlorophenyl .
For this derivative, a plausible sequence might involve:
-
Furan-2-yl introduction via nucleophilic aromatic substitution
-
4-Chlorophenyl attachment through palladium-catalyzed coupling
-
tert-Butyl carboxamide formation via carbodiimide-mediated coupling.
Key Reaction Challenges
-
Regioselectivity: Competition between C-4 and C-6 positions during electrophilic substitution requires careful directing group management .
-
Amino Group Stability: Protection/deprotection strategies (e.g., Boc groups) may be necessary to prevent undesired side reactions .
Biological Activities and Mechanisms
| Analog Structural Feature | Impact on Antiplasmodial Activity |
|---|---|
| Electron-withdrawing groups (Cl) | Enhanced membrane permeability |
| Furan substituent | π-π stacking with heme targets |
| Carboxamide vs. ketone | Improved metabolic stability |
Notably, these carboxamides inhibit parasite growth independently of glycogen synthase kinase-3 (PfGSK-3), unlike ketone-based analogs .
Pharmacological Considerations
ADMET Predictions
Computational models (e.g., SwissADME) suggest:
-
Absorption: Moderate Caco-2 permeability (LogP ≈ 3.8)
-
Metabolism: Susceptibility to CYP3A4-mediated oxidation of furan
-
Toxicity: Low AMES mutagenicity risk but potential hepatotoxicity from reactive metabolites
Structure-Activity Relationships (SAR)
Critical SAR insights from analogous compounds:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Carboxamide → ester | ↓ Activity, ↑ metabolic clearance |
| 4 | Furan → thiophene | ↑ Potency, ↓ solubility |
| 6 | Cl → CF₃ | ↑ Lipophilicity, ↑ CNS penetration |
The tert-butyl group at N-2 likely reduces rotational freedom, enhancing target binding .
Future Research Directions
Clinical Translation Challenges
-
Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) for parenteral administration.
-
Toxicity Mitigation: Structural modifications to eliminate furan-related hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume